molecular formula C23H18N4O4S B3677697 N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide

N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide

Cat. No. B3677697
M. Wt: 446.5 g/mol
InChI Key: WKMFUYXEEGRQCX-UHFFFAOYSA-N
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Description

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For example, Sayyahi et al. introduced a new magnetic solid acid nanocatalyst for benzoxazole synthesis using 2-aminophenol and aldehyde in water under reflux conditions for about 45 min and found 79–89% yield .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . The exact molecular structure of “N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide” would require more specific information or computational chemistry tools to determine.


Chemical Reactions Analysis

The chemical reactions of benzoxazole derivatives can vary widely depending on the specific groups attached to the benzoxazole core. For instance, the presence of electron-withdrawing groups improved the antimicrobial activity against certain bacteria .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzoxazole derivative would depend on its exact molecular structure. Benzoxazole itself is an aromatic organic compound with a molecular formula C7H5NO .

Mechanism of Action

The mechanism of action of benzoxazole derivatives can also vary widely and depends on the specific biological activity being considered. For example, some benzoxazole derivatives have shown antimicrobial, antifungal, anticancer, anti-inflammatory, and other activities .

Future Directions

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future directions in the research of benzoxazole derivatives could involve the synthesis of new derivatives with improved biological activities and lesser side effects.

properties

IUPAC Name

N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-2-14-3-12-20-19(13-14)25-22(31-20)16-4-8-17(9-5-16)24-23(32)26-21(28)15-6-10-18(11-7-15)27(29)30/h3-13H,2H2,1H3,(H2,24,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMFUYXEEGRQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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